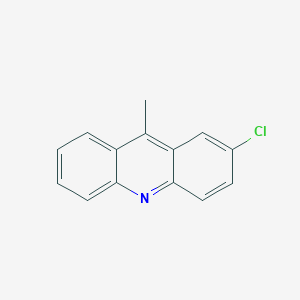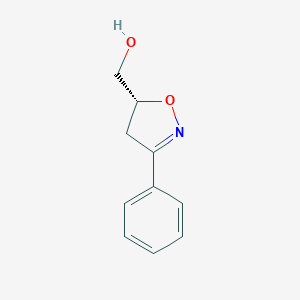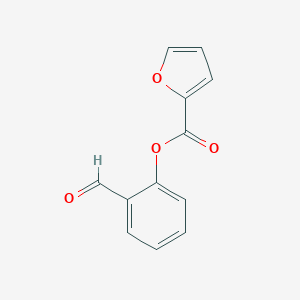
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the field of agricultural research. The compound is used to control the growth of weeds and other unwanted plants, making it a valuable tool for farmers and researchers alike. In
作用機序
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one). This enzyme is involved in the biosynthesis of plastoquinone, which is an essential component of the photosynthetic electron transport chain in plants. By inhibiting 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor disrupts the biosynthesis of plastoquinone, leading to the death of the target plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor are primarily related to its mode of action as a herbicide. The compound disrupts the photosynthetic electron transport chain in plants, leading to a decrease in the production of ATP and NADPH. This, in turn, leads to a decrease in the production of carbohydrates and other essential metabolites, ultimately resulting in the death of the plant.
実験室実験の利点と制限
One of the main advantages of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor in lab experiments is its specificity for the 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one enzyme. This allows researchers to selectively target and study the effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibition on plant growth and development. However, one of the limitations of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor is its potential for off-target effects. The compound has been found to have some degree of toxicity to non-target organisms, including insects and mammals.
将来の方向性
There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor. One area of interest is the development of new and more effective herbicides based on the 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor scaffold. Another area of interest is the study of the potential health and environmental impacts of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor use. Finally, there is a need for further research on the potential off-target effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor and the development of strategies to mitigate these effects.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, or 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, is a valuable tool in the field of agricultural research. The compound is used as a herbicide to control the growth of weeds and other unwanted plants. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one), leading to the disruption of the biosynthesis of plastoquinone and the death of the target plant. While there are some limitations to the use of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor, there are also several future directions for research on the compound, including the development of new herbicides and the study of its potential health and environmental impacts.
合成法
The synthesis method of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor involves the use of various chemical reagents and procedures. The compound is typically synthesized through a multi-step process that involves the condensation of pyridine and benzoyl chloride, followed by the addition of 2-hydroxypropylamine and 3-hydroxybutyric acid. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学的研究の応用
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has a wide range of scientific research applications, particularly in the field of agriculture. The compound is used as a herbicide to control the growth of weeds and other unwanted plants. It has been found to be effective against a variety of plant species, including broadleaf weeds, grasses, and sedges. In addition to its use as a herbicide, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibitor has also been studied for its potential as a fungicide and insecticide.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-7-14(8-6-12)18(24)16-17(15-4-3-9-21-10-15)22(11-13(2)23)20(26)19(16)25/h3-10,13,17,23-24H,11H2,1-2H3/b18-16- |
InChIキー |
CEAXTPNSQMIUEL-VLGSPTGOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)


![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)